molecular formula C10H12ClNO2 B1422295 5-Methyl-2-indolinecarboxylic acid hydrochloride CAS No. 82924-42-3

5-Methyl-2-indolinecarboxylic acid hydrochloride

Cat. No. B1422295
CAS RN: 82924-42-3
M. Wt: 213.66 g/mol
InChI Key: WDDYBMUWMPAOOP-UHFFFAOYSA-N
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Description

5-Methyl-2-indolinecarboxylic acid hydrochloride is an organic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of indole, which is a heterocyclic aromatic compound found in many natural products. The synthesis of 5-Methyl-2-indolinecarboxylic acid hydrochloride is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Synthesis of Biologically Active Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs . “5-Methyl-2-indolinecarboxylic acid hydrochloride” serves as a precursor in the synthesis of various indole derivatives. These derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s role in the Fischer indole synthesis is particularly noteworthy, where it contributes to the formation of complex indole structures used in pharmacology .

Development of Antiviral Agents

Research has highlighted the potential of indole derivatives in the development of antiviral agents . The structural moiety of “5-Methyl-2-indolinecarboxylic acid hydrochloride” can be incorporated into larger molecules designed to inhibit the replication of viruses, including influenza and Coxsackie B4 virus . This application is crucial in the ongoing battle against emerging viral diseases.

Advancements in Cancer Treatment

Indole structures, derived from compounds like “5-Methyl-2-indolinecarboxylic acid hydrochloride,” are being explored for their anticancer properties . These compounds can interact with cancer cell biology, offering new pathways for treatment and potentially leading to the development of novel anticancer drugs.

Gut Microbiota and Metabolic Regulation

The gut microbiota plays a significant role in human health, and indole derivatives are important metabolites in this context . “5-Methyl-2-indolinecarboxylic acid hydrochloride” may contribute to the study of gut-derived indoles and their impact on intestinal homeostasis and liver metabolism, offering insights into therapeutic strategies for intestinal and liver diseases .

Enzyme Inhibition for Drug Development

Indole carboxamides, which can be synthesized from “5-Methyl-2-indolinecarboxylic acid hydrochloride,” are strong enzyme inhibitors . These inhibitors are valuable in drug development, as they can modulate the activity of enzymes implicated in various diseases, leading to the creation of targeted pharmaceuticals .

Molecular Biology Research

In molecular biology, the manipulation of molecular structures can lead to significant discoveries. “5-Methyl-2-indolinecarboxylic acid hydrochloride” can be used to synthesize compounds that interact with DNA or proteins, aiding in the study of cellular processes and the development of molecular biology tools .

Mechanism of Action

properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYBMUWMPAOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.